锕

描述

Synthesis Analysis

The synthesis of actinide compounds involves various methods, including the reduction of actinide chlorides with potassium graphite in the presence of diphenylacetylene to produce stable actinide metallacyclopropene complexes (B. Fang et al., 2014).

Molecular Structure Analysis

Actinide compounds often adopt structures different from those of transition-metal or lanthanide compounds due to their high coordination numbers and variable oxidation states. Single-crystal X-ray diffraction analysis has been used to establish the structures of thorium and uranium complexes, revealing short An-N bonds and large An-N-C angles indicative of strong electron donation from ligands to the metal (I. S. R. Karmel et al., 2014).

Chemical Reactions and Properties

Actinide compounds display a variety of chemical reactions, including with heterounsaturated molecules such as aldehydes, ketones, and carbodiimides. Density functional theory (DFT) studies complement experimental observations and provide insights into their reactivity patterns (B. Fang et al., 2014).

Physical Properties Analysis

The magnetic and electronic properties of actinide compounds are significantly influenced by the actinide elements' 5f orbitals. Studies on actinide chalcogenide compounds have contributed to understanding these materials' physical properties, such as magnetism and electron transport (D. Bugaris & J. Ibers, 2010).

Chemical Properties Analysis

The chemical properties of actinide compounds, including their redox behavior, coordination chemistry, and reactivity towards organic and inorganic ligands, are areas of active research. The unique electronic configuration of actinides contributes to their diverse chemical behavior, which is explored through both experimental and computational chemistry approaches (G. Schreckenbach & G. Shamov, 2010).

科学研究应用

1. 锕系元素-蛋白质相互作用

包括锕在内的锕系元素的研究表明它们与蛋白质有显着的相互作用。自原子弹研制成功以及随后对核能应用的关注以来,这已成为一个备受关注的课题。研究探索了锕系元素如何在体内运输和积累,重点是识别参与的蛋白质并了解这些相互作用的热力学和结构模式。这项研究对评估锕系元素及其生物靶标的生理影响具有重要意义 (Creff 等,2019)。

2. 地球圈中的锕系元素

自 1950 年代以来,锕系元素已用于各种工业、科学、健康和国家安全领域。主要的工业应用是铀和钍燃料发电。该领域的研究所关注这些元素在整个核燃料循环中的包含方式,包括它们的开采、生产、使用、加工和处置。这对核能的未来至关重要 (Runde & Neu,2010)。

3. 动物和人类中的锕系元素

动物和人类中锕系元素的研究重点是了解它们的吸收、在组织中的滞留以及造成的辐射或化学损伤的性质,尤其是在急性暴露的情况下。这项研究对于保护工人和公众免受锕系元素的潜在危害至关重要 (Durbin,2008)。

4. 激光诱导光谱法中的锕系元素形态分析

激光诱导光谱法在研究各种环境中的锕系元素形态方面发挥了重要作用。这项研究促进了对锕系元素与不同配体的相互作用的理解,包括生命科学中的配体,如 ATP 和糖磷酸,以及它们在植物和微生物中的行为。它还探索了它们与矿物和岩石材料的相互作用 (Geipel,2006)。

5. 核技术中的锕系元素基础化学和物理学

ACTILAB 计划下的研究重点是锕系元素的化学和物理学,特别是在核技术背景下。这包括研究溶液中锕系元素离子的电子态和化学行为以及它们在固液界面中的相互作用。这对于创新核技术的可持续发展至关重要 (Minato 等,2010)。

6. 锕系元素的金属有机反应性和电子结构

锕系元素化学中的理论研究,重点是金属有机反应性和电子结构,至关重要,尤其考虑到处理超铀元素的挑战。这些研究有助于了解含锕系元素分子的结构和反应性,这对于核废料后处理和其他应用非常重要 (Castro 等,2010)。

7. 锕系元素配位化学和发光

锕系元素配位化学的进展,尤其是在发光性能方面,已导致在核燃料循环过程中潜在的应用,包括分离和修复技术。这项研究探索了锕系元素离子及其配位化合物的发射性质 (Natrajan,2012)。

作用机制

- Target of Action: Actinine (γ-Butyrobetaine) is an amino acid betaine found in both human metabolism and Escherichia coli (E. coli) metabolism . However, specific molecular targets for actinine are not well-documented.

- Mode of Action: Phenanthroline-derived phosphonate ligands, like tetrabutyl-(1,10-phenanthrolin-2,9-diyl)phosphonate (C4-POPhen), interact with trivalent actinides (Am (III)) and lanthanides (Ln (III)) through coordination bonds. These ligands can selectively extract Am (III) over Eu (III) from acidic solutions .

Actinine (γ-Butyrobetaine):

Actinide Complexation (Actinides):

属性

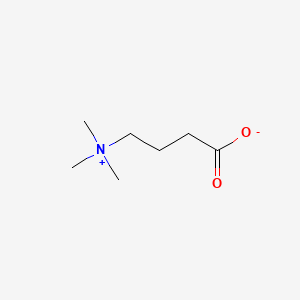

IUPAC Name |

4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961102 | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-(Trimethylammonio)butanoate | |

CAS RN |

407-64-7 | |

| Record name | γ-Butyrobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GAMMA BUTYROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of actinin within cells?

A1: Actinin is a ubiquitous actin-binding protein that plays a crucial role in crosslinking actin filaments, thereby contributing to the formation and stability of various cellular structures, particularly the cytoskeleton. [, , , ] This interaction is essential for maintaining cell shape, enabling cell motility, and facilitating processes like cell division and muscle contraction. [, , , ]

Q2: How does actinin contribute to muscle structure and function?

A2: In muscle cells, actinin is a major component of the Z-line, a structure that anchors and crosslinks actin filaments within the sarcomere, the basic contractile unit of muscle. [] This organization is essential for the transmission of force during muscle contraction. [] Specifically, α-actinin-3, encoded by the ACTN3 gene, is predominantly found in fast-twitch muscle fibers and has been linked to power and sprint performance in athletes. [, ]

Q3: Can you elaborate on the role of actinin in cell adhesion and migration?

A3: Actinin, along with other proteins like vinculin and talin, is a key component of focal adhesions, structures that link the actin cytoskeleton to the extracellular matrix (ECM). [] These adhesions provide traction points for cell migration and are essential for processes like wound healing. [] For instance, during skin wound repair, keratinocytes require actinin to form podosomes, specialized adhesion structures that facilitate their migration and the secretion of matrix-degrading enzymes like matrix metalloproteinase-9 (MMP-9). []

Q4: Are there specific examples of how actinin dysfunction can lead to disease?

A4: Yes, mutations in genes encoding actinin isoforms, like ACTN4, have been implicated in human diseases, including kidney disorders. [, ] For example, mutations in ACTN4 can disrupt the normal architecture of podocytes, specialized cells in the kidney responsible for filtration, leading to proteinuria and nephrotic syndrome. []

Q5: How is actinin studied in a research setting?

A5: Researchers employ various techniques to study actinin, including:

- Immunofluorescence microscopy: This technique utilizes antibodies specific to actinin to visualize its localization within cells and tissues. [, ] This method helps researchers understand actinin's role in specific cellular processes and structures. []

- Gene editing techniques (e.g., CRISPR/Cas9): These tools allow researchers to create cell lines with modified actinin expression, enabling the study of actinin's function in various cellular processes, including cell migration and invasion. []

- Protein purification and interaction studies: These methods help identify actinin-binding partners and elucidate the molecular mechanisms underlying actinin's function. For instance, studies have shown that actinin interacts with proteins like spectrin, contributing to the capping of surface receptors in organisms like Entamoeba histolytica. []

Q6: Has the study of actinin in model organisms provided insights into its function?

A6: Absolutely. The use of model organisms like zebrafish (Danio rerio) has been instrumental in understanding the role of actinin in development and disease. For example, researchers have used zebrafish to model human kidney diseases caused by actinin mutations. [] These studies help identify potential therapeutic targets for these conditions.

Q7: Are there any known links between actinin and cancer progression?

A7: Recent research suggests a possible role for actinin in cancer progression. For instance, the loss of EFA6B, a guanine nucleotide exchange factor for Arf6 that interacts with actinin, has been linked to increased invasiveness in breast cancer cells. [] This finding suggests that EFA6B, through its interaction with actinin and its role in regulating cell contractility, may act as a tumor suppressor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

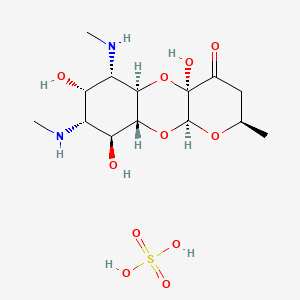

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)